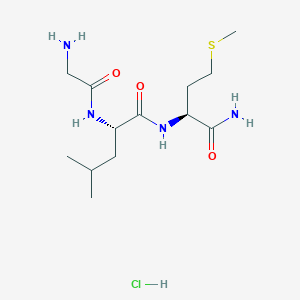

H-Gly-Leu-Met-Nh2 HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Gly-Leu-Met-Nh2 HCl, also known as glycyl-L-leucyl-L-methioninamide monohydrochloride, is a peptide composed of the amino acids glycine, leucine, and methionine, with an amide group at the C-terminus. This compound is a fragment of the neuropeptide Substance P, specifically the sequence from positions 9 to 11. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Leu-Met-Nh2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The initial amino acid (glycine) is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

Coupling: The next amino acid (leucine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for the addition of methionine.

Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.

Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-quality reagents and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Gly-Leu-Met-Nh2 HCl can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions to oxidize methionine.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

Structural Characteristics

H-Gly-Leu-Met-NH2 HCl is a tripeptide composed of glycine (Gly), leucine (Leu), and methionine (Met), with an amine group at one end and hydrochloride salt formation enhancing its solubility. Its sequence plays a critical role in its biological function and interaction with receptors.

Pharmacological Applications

- Antioxidant Properties : Research indicates that peptides like H-Gly-Leu-Met-NH2 exhibit antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This property is particularly relevant in the development of nutraceuticals aimed at improving health outcomes.

- Neuroprotective Effects : Studies have shown that certain peptide sequences can enhance neuroprotection. H-Gly-Leu-Met-NH2 has been investigated for its potential to protect neuronal cells from apoptosis and oxidative damage, making it a candidate for treating neurodegenerative disorders.

- Anti-inflammatory Activity : The peptide has been noted for its ability to modulate inflammatory responses, which could be advantageous in developing therapies for conditions such as arthritis or other inflammatory diseases.

Biochemical Applications

- Synthesis of Bioactive Peptides : H-Gly-Leu-Met-NH2 serves as a building block in the synthesis of larger bioactive peptides. Its incorporation into peptide chains can enhance biological activity and specificity towards target receptors.

- Molecular Recognition Studies : This compound is utilized in supramolecular chemistry to study interactions between peptides and synthetic receptors. For example, cucurbituril-based systems have been used to investigate the binding affinities of various peptide sequences, including those containing H-Gly-Leu-Met-NH2.

Case Study 1: Neuroprotective Mechanisms

A study published in PubMed explored the neuroprotective effects of H-Gly-Leu-Met-NH2 on rat neuronal cells exposed to oxidative stress. The results indicated significant reductions in cell death and oxidative markers when treated with the peptide compared to control groups .

Case Study 2: Antioxidant Activity

Research demonstrated that H-Gly-Leu-Met-NH2 exhibited considerable antioxidant activity in vitro, measured through DPPH radical scavenging assays. The study highlighted its potential role as a dietary supplement aimed at reducing oxidative stress .

Case Study 3: Anti-inflammatory Responses

In a controlled trial assessing the anti-inflammatory effects of various peptides, H-Gly-Leu-Met-NH2 was shown to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting its utility in therapeutic applications targeting inflammation .

Data Summary

Mécanisme D'action

The biological actions of H-Gly-Leu-Met-Nh2 HCl are primarily mediated through its interaction with the neurokinin-1 receptor (NK1R). This receptor is a G protein-coupled receptor that, upon binding with the peptide, activates various intracellular signaling pathways. These pathways are involved in processes such as inflammation, pain transmission, and cell proliferation. The peptide’s ability to modulate these pathways makes it a potential target for therapeutic intervention .

Comparaison Avec Des Composés Similaires

H-Gly-Leu-Met-Nh2 HCl is part of the tachykinin family of peptides, which includes other members such as:

Substance P: A full-length neuropeptide involved in pain and inflammation.

Neurokinin A: Another tachykinin with roles in smooth muscle contraction and inflammation.

Neurokinin B: Involved in reproductive physiology and stress responses.

Compared to these peptides, this compound is unique due to its shorter sequence and specific focus on the C-terminal region of Substance P. This makes it a valuable tool for studying the structure-activity relationships of tachykinins and their receptors .

Activité Biologique

H-Gly-Leu-Met-NH2 HCl, also known as Glycine-Leucine-Methionine amide hydrochloride, is a synthetic peptide composed of three amino acids: glycine, leucine, and methionine. This compound has garnered attention for its biological activities, particularly in the context of neuropeptide signaling and potential therapeutic applications.

- Molecular Formula : C8H17N3O2·HCl

- Molecular Weight : Approximately 223.7 g/mol

- Structure : The compound features an amide group (-NH2) at the C-terminus, enhancing its solubility in water and biological fluids.

The primary biological actions of this compound are mediated through its interaction with the neurokinin-1 receptor (NK1R). This receptor is a G protein-coupled receptor that, upon binding with the peptide, activates various intracellular signaling pathways involved in:

- Pain Transmission : Activation of NK1R leads to enhanced pain perception, making this compound a valuable tool for studying pain pathways and developing new analgesics.

- Inflammatory Responses : The peptide can trigger the release of inflammatory mediators such as cytokines and chemokines, contributing to tissue damage and pain.

1. Pain Modulation

Research indicates that this compound plays a significant role in modulating pain pathways. It serves as a model compound for studying the neurokinin system's involvement in pain signaling. Studies have shown that it can activate NK1 receptors on neurons in both the spinal cord and brain, influencing nociceptive signaling.

2. Inflammation

The peptide is implicated in inflammatory processes. By activating NK1 receptors, it can enhance the secretion of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This characteristic makes it a candidate for developing anti-inflammatory drugs.

3. Antioxidant Activity

Methionine, one of the amino acids in this peptide, is known for its antioxidant properties. It helps protect cells from oxidative stress, which is essential in various physiological and pathological conditions.

Comparative Analysis with Similar Compounds

This compound belongs to the tachykinin family of peptides. Below is a comparison with other related compounds:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Full-length neuropeptide involved in pain signaling |

| Neurokinin A | Similar structure to Substance P | Involved in smooth muscle contraction and inflammation |

| Neurokinin B | Related to reproductive physiology | Plays roles in stress responses |

| Glycine-Leucine Amide | Glycine + Leucine | Simpler structure with less biological activity |

This table illustrates how this compound's unique structure allows for specific interactions within biological systems compared to its relatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study demonstrated that this peptide could significantly enhance pain perception when administered in animal models, confirming its role as an NK1R agonist.

- Another research highlighted its ability to stimulate cytokine release from immune cells, suggesting potential applications in managing inflammatory diseases.

- Electrophoretic studies indicated that the peptide could be hydrolyzed by proteolytic enzymes like trypsin and chymotrypsin, further elucidating its stability and breakdown products in biological systems .

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O3S.ClH/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3;/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20);1H/t9-,10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMAGTQNPFSIDF-IYPAPVHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27ClN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.